Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

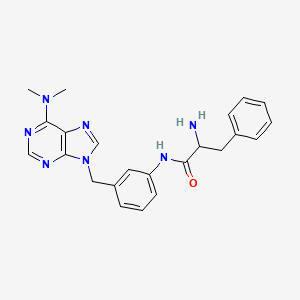

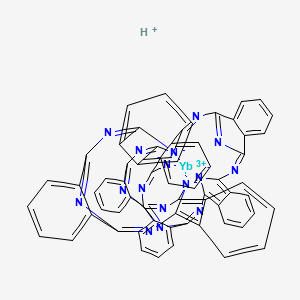

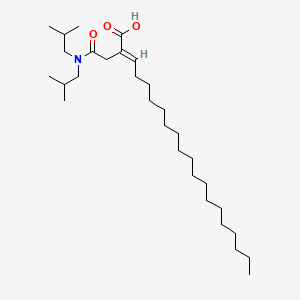

Le bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène est un composé chimique complexe de formule moléculaire C64H32N16Yb. C'est un composé de coordination où l'ion ytterbium central est coordonné par deux ligands phtalocyanine. Ce composé est connu pour ses propriétés électroniques et optiques uniques, ce qui le rend d'un intérêt significatif dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène implique généralement la réaction de sels d'ytterbium avec des ligands phtalocyanine dans des conditions contrôlées. Une méthode courante consiste à faire réagir le chlorure d'ytterbium avec la phtalocyanine en présence d'une base telle que l'hydroxyde de sodium ou de potassium. La réaction est généralement effectuée dans un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.

Méthodes de production industrielle

À l'échelle industrielle, la production de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour des quantités plus importantes. Le processus comprendrait des étapes telles que la purification par recristallisation ou chromatographie afin de garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents états d'oxydation de l'ytterbium.

Réduction : Il peut être réduit, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution de ligands peuvent se produire, où les ligands phtalocyanine peuvent être remplacés par d'autres ligands.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.

Substitution : Les réactions d'échange de ligands peuvent être facilitées en utilisant un excès du nouveau ligand et en chauffant le mélange.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes d'ytterbium(III), tandis que la réduction pourrait produire des espèces d'ytterbium(II).

Applications de recherche scientifique

Le bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques en raison de ses propriétés électroniques uniques.

Biologie : Investigé pour son utilisation potentielle en thérapie photodynamique pour le traitement du cancer.

Médecine : Exploré pour son rôle en imagerie diagnostique, en particulier en imagerie par résonance magnétique (IRM) en raison des propriétés paramagnétiques de l'ytterbium.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les cellules photovoltaïques.

Mécanisme d'action

Le mécanisme par lequel le bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène exerce ses effets dépend largement de sa structure électronique. Les ligands phtalocyanine créent un système conjugué qui permet un transfert d'électrons efficace. Dans les applications biologiques, le composé peut générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui peut endommager les composants cellulaires et conduire à la mort cellulaire, ce qui le rend utile en thérapie photodynamique.

Applications De Recherche Scientifique

Hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.

Medicine: Explored for its role in diagnostic imaging, particularly in magnetic resonance imaging (MRI) due to the paramagnetic properties of ytterbium.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mécanisme D'action

The mechanism by which hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) exerts its effects is largely dependent on its electronic structure. The phthalocyanine ligands create a conjugated system that allows for efficient electron transfer. In biological applications, the compound can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.

Comparaison Avec Des Composés Similaires

Le bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène peut être comparé à d'autres complexes de phtalocyanine, tels que :

- Bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]néodymate(1-) d'hydrogène

- Bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]lutétate(1-) d'hydrogène

Ces composés partagent des structures similaires mais diffèrent par l'ion métallique central. Les propriétés uniques du bis[29H,31H-phtalocyaninato(2-)-N29,N30,N31,N32]yttérbate(1-) d'hydrogène proviennent de la configuration électronique spécifique de l'ytterbium, qui influence sa réactivité et ses applications.

Propriétés

Numéro CAS |

12369-80-1 |

|---|---|

Formule moléculaire |

C64H33N16Yb |

Poids moléculaire |

1199.1 g/mol |

Nom IUPAC |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+) |

InChI |

InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |

Clé InChI |

MCAOZTCBGJSKRB-UHFFFAOYSA-O |

SMILES canonique |

[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)